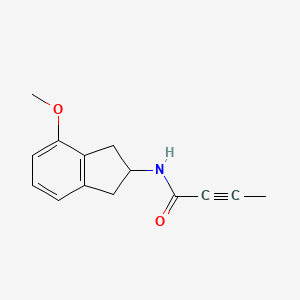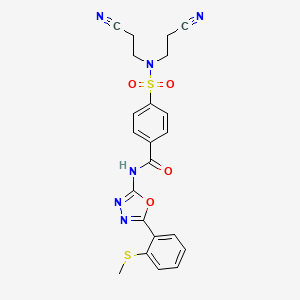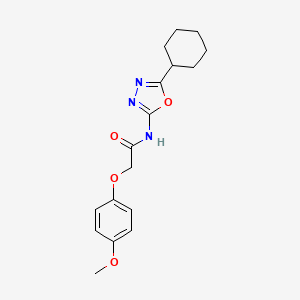
N1-(ピリジン-4-イル)ベンゼン-1,4-ジアミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C11H11N3.2ClH and a molecular weight of 258.15 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metals.
Biology: Employed in biochemical assays and as a reagent in various biological studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
準備方法
Synthetic Routes and Reaction Conditions
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride can be synthesized through a reaction involving 4,4’-bipyridine and 1,4-dibromobenzene . The reaction typically involves the use of stannous chloride as a reducing agent, followed by neutralization with bases like potassium carbonate (K2CO3) and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride are not widely documented. the synthesis process generally involves large-scale reactions under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents like stannous chloride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Stannous chloride (SnCl2) is commonly used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of reduced amine compounds .
作用機序
The mechanism of action of N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride involves its interaction with molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing various biochemical and chemical processes . The specific pathways and targets depend on the context of its application, such as in catalysis or therapeutic research .
類似化合物との比較
Similar Compounds
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: A similar compound with multiple pyridine groups, used in coordination chemistry.
1,4-Bis[bis(4-pyridinyl)amino]benzene: Another related compound with similar applications in forming metal complexes.
Uniqueness
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride is unique due to its specific structure, which allows it to form stable complexes with metals and participate in a variety of chemical reactions. Its versatility in scientific research and potential therapeutic applications further distinguishes it from similar compounds .
特性
IUPAC Name |
4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-8H,12H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPYJDAHAQQLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2552568.png)


![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2552573.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)



![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2552583.png)
![(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/new.no-structure.jpg)

![(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2552588.png)
![tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate](/img/structure/B2552589.png)
